Methyl 2-(1-aminocyclopropyl)benzoate;hydrochloride
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Overview
Description
“Methyl 2-(1-aminocyclopropyl)benzoate;hydrochloride” is a chemical compound with the CAS Number: 2418723-13-2 . It has a molecular weight of 227.69 . The IUPAC name for this compound is methyl 2- (1-aminocyclopropyl)benzoate hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO2.ClH/c1-14-10 (13)8-4-2-3-5-9 (8)11 (12)6-7-11;/h2-5H,6-7,12H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Anti-Inflammatory Activity
Research by Osarumwense Peter Osarodion (2020) on heterocyclic compounds, which share structural similarities with Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride, demonstrated significant anti-inflammatory activity. These compounds, through various synthetic routes, have shown higher anti-inflammatory activity than standard drugs like Indomethacin. This suggests potential applications of Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride in developing new anti-inflammatory agents (Osarumwense Peter Osarodion, 2020).
Anxiolytic Properties
A study by R. Trullás et al. (1989) found that 1-aminocyclopropanecarboxylic acid, a compound structurally related to Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride, acts as a partial agonist at strychnine-insensitive glycine receptors and exhibits anxiolytic properties. This indicates the potential use of Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride in researching new anxiolytic drugs (R. Trullás, B. Jackson, P. Skolnick, 1989).
Photopolymerization
Y. Guillaneuf et al. (2010) described the synthesis of a new alkoxyamine bearing a chromophore group, which could serve as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. This highlights the potential application of Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride in photopolymerization processes, where its structure could be used to initiate polymerization under light exposure (Y. Guillaneuf et al., 2010).
Synthesis of Cyclopropylamines
Research by R. Sakae et al. (2014) developed a copper-catalyzed aminoboration of methylenecyclopropanes, providing a direct route to (borylmethyl)cyclopropylamines. These compounds can serve as building blocks for potential antidepressants, indicating the role of Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride in synthesizing novel cyclopropylamine-based drugs (R. Sakae et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
methyl 2-(1-aminocyclopropyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10(13)8-4-2-3-5-9(8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXQYOIJMRZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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